Product packaging for alpha,beta-Dibromoadipic acid(Cat. No.:CAS No. 63905-30-6)

alpha,beta-Dibromoadipic acid

Cat. No.: B12799216
CAS No.: 63905-30-6
M. Wt: 303.93 g/mol
InChI Key: NCYXNUHATKQYGV-UHFFFAOYSA-N
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Description

Alpha,beta-Dibromoadipic acid is a useful research compound. Its molecular formula is C6H8Br2O4 and its molecular weight is 303.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2O4 B12799216 alpha,beta-Dibromoadipic acid CAS No. 63905-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63905-30-6

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

2,3-dibromohexanedioic acid

InChI

InChI=1S/C6H8Br2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h3,5H,1-2H2,(H,9,10)(H,11,12)

InChI Key

NCYXNUHATKQYGV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(C(=O)O)Br)Br

Origin of Product

United States

Foundational Significance Within Dicarboxylic Acid Chemistry

The foundational significance of α,β-dibromoadipic acid in organic chemistry stems from its identity as a substituted dicarboxylic acid. Dicarboxylic acids, such as adipic acid, are fundamental building blocks in the chemical industry, most notably as monomers for the production of polymers like nylon. wikipedia.orgwikipedia.org The introduction of bromine atoms onto the adipic acid backbone at the α and β positions significantly alters the molecule's electronic properties and reactivity.

This halogenation provides reactive sites for a variety of nucleophilic substitution reactions, allowing for the introduction of other functional groups. ontosight.ai This capability makes α,β-dibromoadipic acid a versatile intermediate for creating a range of adipic acid derivatives that are not accessible through direct synthesis. The presence of both the carboxylic acid groups and the carbon-bromine bonds allows for a diverse range of chemical transformations, enabling its use in the development of new polymers, pharmaceuticals, and agrochemicals. ontosight.aicymitquimica.com

Historical Context of Synthesis and Chemical Investigation

Direct Halogenation Strategies

Direct halogenation focuses on the introduction of bromine atoms onto the adipic acid backbone, primarily at the alpha positions relative to the carboxylic acid groups.

Bromination of Adipic Acid and its Carboxylic Derivatives

The direct bromination of adipic acid at the alpha-carbons is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.comwikipedia.org This reaction transforms a carboxylic acid into an α-bromo carboxylic acid. wikipedia.org The process is initiated by the addition of a catalytic amount of phosphorus tribromide (PBr₃), followed by the introduction of molecular bromine (Br₂). byjus.com

The mechanism involves the initial conversion of the carboxylic acid to an acyl bromide by PBr₃. This acyl bromide intermediate more readily tautomerizes to its enol form compared to the original carboxylic acid. The enol then reacts with Br₂ to achieve bromination at the α-position. wikipedia.org Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid. wikipedia.org For dicarboxylic acids like adipic acid, this process can be applied to introduce bromine atoms at both α-positions.

Applications of N-Bromosuccinimide in Targeted Bromination

N-Bromosuccinimide (NBS) serves as a versatile and convenient reagent for bromination, including the α-bromination of carbonyl derivatives. ontosight.aiwikipedia.orgorganic-chemistry.org It is frequently used in the synthesis of dibrominated adipic acid derivatives, particularly through the bromination of adipyl dichloride. orgsyn.orgorgsyn.org This method is considered an effective α-halogenation technique. orgsyn.org

In a typical procedure, adipyl dichloride is treated with NBS. orgsyn.orgorgsyn.org The reaction can be catalyzed by a small amount of hydrobromic acid. orgsyn.org The use of NBS is often preferred as it can lead to high yields with fewer side-products, especially when reacting with enolates or enol ethers of the carbonyl compound. wikipedia.org

Catalytic Enhancements in Bromination Processes

The efficiency of bromination reactions can be significantly improved through the use of various catalysts. In the context of the Hell-Volhard-Zelinsky reaction, phosphorus or its trihalides (e.g., PBr₃) are the traditional catalysts that facilitate the formation of the reactive acyl halide intermediate. wikipedia.orggoogle.com

Research has also explored other catalytic systems. For instance, carbonyl halides have been patented as effective catalysts for the α-bromination of saturated aliphatic acids. google.com For reactions employing NBS, both acid catalysis and radical initiation are established methods. wikipedia.org Acid catalysis can be used for the α-bromination of compounds like hexanoyl chloride. wikipedia.org Alternatively, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with irradiation, can be used to promote bromination via a radical pathway. wikipedia.org

Indirect Synthetic Routes and Precursor Utilization

Indirect methods involve the synthesis of α,β-dibromoadipic acid from precursors other than adipic acid itself, often through multi-step sequences.

Synthesis from Oxidized Cyclohexanol Derivatives

An established indirect route to adipic acid derivatives begins with the oxidation of cyclohexanol. orgsyn.org The industrial production of adipic acid itself often involves the oxidation of a mixture of cyclohexanol and cyclohexanone (known as KA oil) with nitric acid. scribd.comresearchgate.net

A historical synthesis performed by W. H. Perkin involved the initial oxidation of cyclohexanol to produce adipic acid. orgsyn.org This adipic acid was then subjected to further reactions, including chlorination and subsequent bromination, to yield the desired dibrominated product. orgsyn.org Modern variations can utilize different oxidizing agents and catalysts, such as potassium permanganate, to convert cyclohexene (B86901) or cyclohexanol to adipic acid as the initial step before halogenation. slideshare.netlibretexts.org

Transformations Involving Adipyl Dichloride Intermediates

A highly effective and common strategy for producing dibrominated adipic acid derivatives involves the use of adipyl dichloride as a key intermediate. orgsyn.orgorgsyn.org This method circumvents the direct bromination of the less reactive adipic acid. The synthesis typically proceeds in a sequential manner: adipic acid is first converted to adipyl dichloride, often using thionyl chloride. orgsyn.orgorgsyn.orggoogle.com

Table 1: Reaction Parameters for the Bromination of Adipoyl Chloride

ParameterDetailsSource(s)
Starting Material Adipoyl Chloride epo.org, google.com
Brominating Agent Liquid Bromine (Br₂) epo.org
Temperature 75-85°C epo.org, google.com
Reaction Time Several hours (e.g., 5-7 hours total) epo.org
Catalyst/Conditions Heating, Light epo.org, google.com
Subsequent Step Esterification with alcohol (e.g., methanol (B129727), ethanol) epo.org, google.com

Reactivity and Mechanistic Pathways of α,β Dibromoadipic Acid

Nucleophilic Substitution Reactions and Reactivity Profiles

The carbon-bromine (C-Br) bonds in α,β-dibromoadipic acid are polarized, rendering the α- and β-carbons electrophilic and thus susceptible to attack by nucleophiles. However, the reactivity of these two positions is not identical. The α-carbon is directly adjacent to the electron-withdrawing carboxylic acid group, which significantly enhances its electrophilicity and stabilizes the transition state of an S_N2 reaction. Consequently, the α-position is generally more reactive towards nucleophilic substitution than the β-position.

Reactions with nucleophiles such as hydroxides, alkoxides, or amines can proceed via a stepwise substitution mechanism. The first substitution preferentially occurs at the α-position. The product of this initial reaction, an α-substituted-β-bromoadipic acid, can then undergo a second substitution at the β-position, often requiring more forcing conditions (e.g., higher temperature or stronger nucleophile).

Competition between substitution (S_N2) and elimination (E2) is a critical factor. The use of strong, non-nucleophilic bases favors the E2 pathway, leading to the formation of an α,β-unsaturated adipic acid derivative through the elimination of hydrogen bromide (HBr). Conversely, strong nucleophiles that are weak bases favor the S_N2 pathway.

Table 1: Comparative Reactivity of α and β Positions in α,β-Dibromoadipic Acid
PositionPrimary Influencing FactorPredicted Reactivity ProfileExample Product (with H₂O/OH⁻)
α-CarbonInductive electron-withdrawal by the adjacent carboxyl group (-COOH).Higher electrophilicity; more susceptible to S_N2 attack. The preferred site for initial substitution.α-Hydroxy-β-bromoadipic acid
β-CarbonLess pronounced inductive effect from the distant carboxyl group.Lower electrophilicity compared to the α-carbon. Substitution requires more vigorous conditions.α-Bromo-β-hydroxyadipic acid (less favored)

Cyclization and Heterocyclic Ring Formation

The structure of α,β-dibromoadipic acid, featuring two electrophilic centers in close proximity, makes it an excellent substrate for intramolecular and intermolecular cyclization reactions to form a variety of cyclic and heterocyclic systems.

The reaction of α,β-dibromoadipic acid with bifunctional nucleophiles can lead to the formation of carbocyclic rings. A notable example is the synthesis of cyclobutane (B1203170) derivatives using a C-nucleophile like the carbanion derived from malononitrile (B47326) (CH₂(CN)₂). In the presence of a strong base (e.g., sodium ethoxide), malononitrile is deprotonated to form a highly nucleophilic carbanion.

The mechanism proceeds via a tandem alkylation sequence:

Initial Attack: The malononitrile anion attacks one of the electrophilic carbons (preferentially the α-carbon), displacing a bromide ion in an intermolecular S_N2 reaction.

Intramolecular Cyclization: The resulting intermediate contains a new acidic proton. A second equivalent of base removes this proton, generating another carbanion. This new nucleophilic center then performs an intramolecular S_N2 attack on the remaining carbon-bromine bond, closing the four-membered ring and displacing the second bromide ion.

This pathway results in a highly functionalized cyclobutane-1,1-dicarbonitrile (B172242) derivative, demonstrating the utility of α,β-dibromoadipic acid in constructing sterically strained ring systems.

Table 2: Mechanistic Steps for Cyano Cyclobutane Formation
StepDescriptionKey ReagentsIntermediate/Product Type
1Generation of the primary nucleophile from malononitrile.Malononitrile, Strong Base (e.g., NaOEt)Malononitrile Carbanion
2Intermolecular S_N2 attack on the C-Br bond.α,β-Dibromoadipic acidLinear Alkylated Intermediate
3Deprotonation of the intermediate to form a second carbanion.Strong Base (e.g., NaOEt)Anionic Linear Intermediate
4Intramolecular S_N2 attack to close the ring.-Substituted Cyano Cyclobutane

The reaction with nitrogen-based dinucleophiles, such as hydrazine (B178648) (H₂N-NH₂) or its derivatives, provides a direct route to nitrogen-containing heterocyclic systems. When α,β-dibromoadipic acid is treated with hydrazine, a double nucleophilic substitution occurs.

One nitrogen atom of hydrazine attacks the α-carbon, and the other nitrogen atom attacks the β-carbon. This concerted or stepwise process results in the displacement of both bromine atoms and the formation of a six-membered dihydropyridazine (B8628806) ring. The two carboxyl groups of the adipic acid backbone remain. These carboxyl groups can then participate in further reactions. For example, under dehydrating conditions, one of the carboxyl groups can undergo an intramolecular condensation with a ring nitrogen atom to form a lactam. This subsequent cyclization yields a rigid, nitrogen-containing bicyclic system, specifically a pyridazino-fused lactam structure. The specific isomer formed depends on which carboxyl group participates in the lactamization.

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant thermal reaction pathway for many carboxylic acids. For α,β-dibromoadipic acid, this process is intricately linked to the presence of the vicinal bromine atoms.

Simple thermal decarboxylation of a saturated dicarboxylic acid like adipic acid is a high-energy process that requires very high temperatures and is generally inefficient. While the electron-withdrawing nature of the bromine atoms can slightly weaken the C-C bond adjacent to the carboxyl group, direct thermal decarboxylation of α,β-dibromoadipic acid is not the primary or most favorable thermal decomposition pathway. Instead, the thermal reactivity is dominated by reactions involving the C-Br bonds.

The most significant influence of the vicinal bromine substituents on the thermal behavior of the molecule is the facilitation of a debromination reaction. Vicinal dihalides are known to undergo reductive elimination upon heating to form an alkene and molecular halogen (Br₂). This process is often more kinetically and thermodynamically favorable than the cleavage of a C-C bond required for decarboxylation.

Upon heating, α,β-dibromoadipic acid preferentially undergoes elimination of Br₂ to yield α,β-dehydroadipic acid (an α,β-unsaturated dicarboxylic acid). This reaction proceeds via a transition state where the C-Br bonds break as a new π-bond forms between the α and β carbons.

Therefore, the primary thermal event is not decarboxylation but debromination. While the resulting unsaturated product, α,β-dehydroadipic acid, might subsequently undergo decarboxylation under more extreme conditions, the initial and defining thermal transformation is the loss of Br₂. This pathway completely bypasses the direct loss of CO₂ from the parent saturated dibromo-acid.

Table 3: Comparison of Potential Thermal Decomposition Pathways
PathwayKey FeatureEnergetic FeasibilityPrimary Products
Direct DecarboxylationCleavage of a C-C bond to release CO₂.Kinetically unfavorable; requires high activation energy.Brominated pentanoic acid, CO₂
Debrominative EliminationSimultaneous cleavage of two C-Br bonds and formation of a C=C π-bond.Kinetically and thermodynamically favored due to the stability of the alkene and Br₂ products.α,β-Dehydroadipic acid, Br₂

Derivatization and Further Functionalization of α,β-Dibromoadipic Acid

The presence of multiple reactive centers—two carboxylic acid groups and two bromine atoms at the α and β positions—makes α,β-dibromoadipic acid a versatile substrate for a variety of chemical transformations. Its derivatization allows for the introduction of new functional groups and the construction of complex molecular architectures, including linear, cyclic, and unsaturated systems. The following sections detail key functionalization pathways.

Esterification and Amidation Reactions

The carboxylic acid moieties of α,β-dibromoadipic acid are readily converted into esters and amides through standard condensation protocols. These reactions are fundamental for modifying the compound's solubility, reactivity, and for preparing it for subsequent transformations such as reductions or coupling reactions.

Esterification: The conversion of the di-acid to its corresponding diester is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride. chemguide.co.uk For instance, early syntheses involved the treatment of 2,5-dibromoadipoyl dichloride with methanol (B129727) to yield dimethyl 2,5-dibromoadipate. orgsyn.org The esterification reaction is reversible and often requires heating with an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. chemguide.co.uk Modern methods using visible-light photocatalysis have also been developed for the esterification of various carboxylic acids. sioc-journal.cn

Amidation: The synthesis of diamides from α,β-dibromoadipic acid or its derivatives proceeds by reaction with ammonia (B1221849) or primary/secondary amines. Historically, 2,5-dibromohexanediamide (B1669862) (DBHDA) was synthesized by treating dimethyl 2,5-dibromoadipate with concentrated aqueous ammonia. orgsyn.org An alternative route involves the initial chlorination of adipic acid with thionyl chloride to form the adipyl dichloride, followed by bromination and subsequent reaction with ammonium (B1175870) hydroxide (B78521) to directly yield the diamide. orgsyn.orgorgsyn.org Catalyst-free methods for the direct amidation of carboxylic acids have also been explored, often requiring higher temperatures but offering an environmentally friendlier approach. nih.gov

The table below summarizes key derivatization reactions of the carboxylic acid groups.

Starting MaterialReagent(s)ProductReaction Type
2,5-Dibromoadipoyl dichlorideMethanolDimethyl 2,5-dibromoadipateEsterification
Dimethyl 2,5-dibromoadipateConcentrated Aqueous Ammonia2,5-Dibromohexanediamide (DBHDA)Amidation
2,5-Dibromoadipoyl dichlorideAmmonium Hydroxide2,5-Dibromohexanediamide (DBHDA)Amidation

Coupling Reactions Involving Bromine Centers

The carbon-bromine bonds in α,β-dibromoadipic acid and its esters are susceptible to nucleophilic substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for synthesizing cyclic structures.

One notable transformation is the intramolecular cyclization facilitated by cyanide ions. The reaction of α,α'-dibromo adipic acid or its esters with sodium cyanide in an ethanol (B145695) solvent leads to the formation of a cyanocyclobutane derivative. longdom.orglongdom.orgchemeurope.comwikipedia.org This reaction proceeds via a nucleophilic attack of the cyanide ion, leading to the displacement of the bromine atoms and subsequent ring closure.

Another significant derivatization involves the reaction with sulfide (B99878) nucleophiles to form sulfur-containing heterocycles. For example, reacting diethyl α,α'-dibromoadipate with sodium sulfide in ethanol has been shown to produce tetrahydrothiophene-2,5-dicarboxylic acid diethyl ester. google.com While this specific example uses the α,α'-isomer, the principle applies to vicinal dibromides as well, suggesting a viable pathway for creating functionalized thiophene (B33073) derivatives. The yield for such reactions can be modest, with one reported synthesis achieving 33%. google.com

The table below outlines examples of these cyclization reactions.

Starting MaterialReagent(s)ProductReaction Type
α,α'-Dibromo adipic acidSodium Cyanide, EthanolCyano cyclobutane derivativeIntramolecular Coupling / Cyclization
Diethyl α,α'-dibromoadipateSodium Sulfide, EthanolTetrahydrothiophene-2,5-dicarboxylic acid diethyl esterHeterocycle Synthesis / Cyclization

Condensation Reactions (e.g., Knoevenagel Condensation)

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water. wikipedia.org The Knoevenagel condensation specifically involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. numberanalytics.comfiveable.me

Given its structure, α,β-dibromoadipic acid is not a direct substrate for the Knoevenagel condensation, as it lacks the requisite highly acidic methylene protons adjacent to two activating groups. The protons on the carbon backbone of α,β-dibromoadipic acid are not sufficiently activated for this type of transformation.

However, related intramolecular condensation reactions are highly relevant to the adipic acid framework. The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, is a prominent example. jk-sci.com For instance, diethyl adipate (B1204190) can undergo Dieckmann condensation to form a five-membered ring. This suggests that derivatives of α,β-dibromoadipic acid, particularly its diesters, could potentially be used to synthesize functionalized cyclic systems. Such a pathway would likely require initial substitution or elimination of the bromine atoms to generate a suitable substrate for an intramolecular condensation.

Pathways to Unsaturated Adipic Acid Derivatives

The two bromine atoms on the α and β carbons provide a direct route to introducing unsaturation into the adipic acid backbone through elimination reactions. The formation of a double bond between the α and β carbons can be achieved via dehydrobromination, typically by treatment with a base.

A historically significant application is the synthesis of muconic acid, an unsaturated dicarboxylic acid, from derivatives of dibromoadipic acid. orgsyn.orgorgsyn.org This transformation involves the elimination of two molecules of hydrogen bromide (HBr) from the dibrominated backbone to create two double bonds in conjugation, resulting in a valuable monomer for polymer synthesis. While the original work by Stephen and Weizmann focused on α,δ-derivatives, the underlying principle of using halogenated adipic acids as precursors for unsaturated diacids is well-established. orgsyn.orgorgsyn.orgnih.gov The synthesis of α,β-unsaturated carboxylic acids and their esters is a field of significant interest, with various methods developed to facilitate these transformations. google.com

Stereochemical Investigations of α,β Dibromoadipic Acid

Chiral Properties and Isomeric Forms

α,β-Dibromoadipic acid, systematically named 2,3-dibromohexanedioic acid, is a derivative of adipic acid featuring bromine atoms on the alpha (C2) and beta (C3) carbons relative to one of the carboxylic acid groups. organicchemistrytutor.comnih.gov The presence of these substituents introduces chirality into the molecule.

The carbon atoms at positions 2 and 3 are each bonded to four different groups, rendering them chiral centers or stereocenters. utexas.eduuou.ac.in The number of possible stereoisomers for a molecule can be estimated by the formula 2ⁿ, where 'n' is the number of chiral centers. For α,β-dibromoadipic acid, with two chiral centers, a maximum of four stereoisomers can exist. utexas.edu

These four stereoisomers manifest as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edulibretexts.org The first pair consists of the (2R, 3R) and (2S, 3S) isomers, and the second pair comprises the (2R, 3S) and (2S, 3R) isomers. The relationship between a member of one pair and a member of the other pair (e.g., between the (2R, 3R) and (2R, 3S) isomers) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. utexas.edulibretexts.org

Table 1: Stereoisomeric Forms of α,β-Dibromoadipic Acid This table is generated based on stereochemical principles.

StereoisomerConfigurationRelationship
Isomer 1(2R, 3R)Enantiomers
Isomer 2(2S, 3S)
Isomer 3(2R, 3S)Enantiomers
Isomer 4(2S, 3R)

Configurational Assignments of Dibromodibasic Acids

The absolute configuration of each chiral center in the stereoisomers of α,β-dibromoadipic acid is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. ulisboa.pt This system assigns a priority (1-4) to each of the four groups attached to a chiral center based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence from the highest to the lowest remaining priority groups is clockwise, the configuration is designated 'R' (from the Latin rectus, for right); if it is counter-clockwise, it is designated 'S' (sinister, for left). ulisboa.pt

Experimentally determining the absolute configuration of a specific isomer is a critical step. The most definitive method for this is single-crystal X-ray crystallography, which provides a three-dimensional map of the atomic positions in the solid state. oup.comresearchgate.net Such analysis has been performed on related molecules like α,α'-dimethyl-β,β'-dibromoadipate to determine their stereochemistry. oup.com Other methods, including spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and chemical correlation studies, can also be employed to deduce the relative and sometimes absolute stereochemistry of diastereomers. dss.go.th

Diastereoselective Synthesis and Transformation of Stereoisomers

The synthesis of a specific stereoisomer of α,β-dibromoadipic acid presents a significant chemical challenge. A non-selective synthesis would result in a mixture of all four stereoisomers. Therefore, achieving control over the stereochemical outcome requires a diastereoselective synthesis strategy. nih.gov Such strategies aim to favor the formation of one diastereomer (or one pair of enantiomers) over the other. organic-chemistry.org

Common approaches to diastereoselective synthesis that could be applied include:

Substrate Control: Using a starting material that is already chiral, which can direct the stereochemistry of subsequent reactions.

Auxiliary Control: Attaching a chiral auxiliary to the starting material to guide the formation of new stereocenters, which is then removed.

Catalyst Control: Employing a chiral catalyst to create a chiral environment for the reaction, influencing the transition state and favoring one stereoisomeric product. organic-chemistry.org

While specific diastereoselective syntheses for α,β-dibromoadipic acid are not widely documented, the synthesis of other dibrominated adipic acid derivatives, such as diethyl meso-2,5-dibromoadipate, has been reported, demonstrating that stereocontrol in these systems is feasible. nih.gov Furthermore, once synthesized, the stereoisomers can undergo chemical transformations. For instance, the reaction of α,β-dibromo adipic acid with reagents like sodium cyanide can lead to the formation of new cyclic structures, demonstrating the potential for further synthetic modifications. longdom.org

Conformational Analysis of Substituted Hexanedioic Acid Systems

Beyond the fixed configuration of its stereoisomers, α,β-dibromoadipic acid exhibits conformational flexibility due to rotation around its carbon-carbon single bonds. gmu.edu Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of the molecule.

As a substituted hexanedioic acid, the molecule's conformation is governed by a balance of competing energetic factors, including:

Torsional Strain: Arising from the eclipsing of bonds on adjacent carbons. Staggered conformations are generally favored.

Steric Strain: Repulsive interactions that occur when bulky groups (like bromine atoms or carboxylic acid groups) are forced into close proximity.

Intramolecular Interactions: Potential hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid group and a bromine atom.

The lowest energy conformations will minimize these unfavorable interactions. For the flexible six-carbon chain of adipic acid, a variety of bent and extended conformations are possible. researchgate.net The introduction of bulky bromine substituents at the C2 and C3 positions significantly constrains the available conformational space.

Modern computational chemistry provides powerful tools for mapping the potential energy surface of such molecules to predict the most stable conformers. nih.gov Experimentally, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to measure through-space distances between protons in solution, providing crucial data to validate and refine conformational models. arxiv.org

Applications in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Scaffolds

The primary and most well-documented application of alpha,beta-dibromoadipic acid is its role as a precursor to muconic acid isomers. The two bromine atoms at the C2 and C3 positions are susceptible to elimination reactions, typically via dehalogenation using reagents like iodide ions or zinc dust. This transformation is highly stereospecific and provides a reliable chemical route to dienoic acids, which are themselves important platform chemicals.

Research findings have established a clear stereochemical relationship:

The elimination of bromine from meso-alpha,beta-dibromoadipic acid proceeds through an anti-elimination mechanism, yielding exclusively trans,trans-muconic acid .

Conversely, the dehalogenation of racemic (d,l)-alpha,beta-dibromoadipic acid also follows an anti-elimination pathway, resulting in the formation of cis,cis-muconic acid .

These muconic acid isomers are valuable scaffolds for further elaboration. For instance, they can undergo Diels-Alder reactions, catalytic hydrogenation to produce adipic acid, or cyclization to form lactones. This controlled access to specific olefin geometries makes this compound a critical intermediate for synthesizing complex acyclic and cyclic organic frameworks.

Click on table headers to sort the data.

Table 1: Stereospecific Synthesis of Muconic Acid Isomers
Starting Isomer of α,β-Dibromoadipic AcidTypical Reagent/ConditionsProduct IsomerSignificance of Product
meso-2,3-Dibromoadipic acidSodium Iodide (NaI) in Ethanol (B145695), Refluxtrans,trans-Muconic acidPrecursor for terephthalic acid and certain polymers.
rac-(d,l)-2,3-Dibromoadipic acidSodium Iodide (NaI) in Ethanol, Refluxcis,cis-Muconic acidKey intermediate in microbial aromatic catabolism; precursor for adipic acid.
meso-2,3-Dibromoadipic acidZinc (Zn) dust in Acetic Acidtrans,trans-Muconic acidAlternative reductive elimination pathway.

Precursor for Advanced Polymeric Materials Research

The difunctional nature of this compound, with its two carboxylic acid groups, allows it to act as a monomer in condensation polymerization. It can react with diols to form polyesters or with diamines to form polyamides. The incorporation of this monomer into a polymer backbone introduces unique properties attributable to the pendant bromine atoms.

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Table 2: Potential Applications in Polymer Synthesis
Polymer TypePotential Co-monomerKey Feature from Dibromo-MonomerResulting Polymer Property
PolyesterEthylene (B1197577) glycolPendant bromine atomsEnhanced flame retardancy (increased LOI)
PolyamideHexamethylenediaminePendant bromine atomsIncreased density and modified thermal stability
CopolyesterAdipic acid and 1,4-ButanediolBromine for post-polymerization functionalizationSites for cross-linking or grafting

Utility in the Synthesis of Agrochemical Precursors

While not typically a direct component of final agrochemical products, this compound serves as a strategic starting material for key structural motifs found in pesticides and herbicides. Its utility lies in its efficient conversion to other platform molecules, primarily the isomers of muconic acid.

For example, muconic acid and its derivatives can be transformed into heterocyclic systems that form the core of many agrochemicals. The conjugated diene system of muconic acid can participate in cycloaddition reactions to build ring structures. Furthermore, chemical modifications of the carboxyl groups and the double bonds can lead to compounds like furan-2,5-dicarboxylic acid or substituted pyrroles, which are known precursors in the agrochemical industry. The synthesis pathway involves using this compound to generate a specific muconic acid isomer, which is then subjected to further cyclization and functionalization steps to build the desired agrochemical scaffold.

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Table 3: Exemplar Pathway toward an Agrochemical Precursor Scaffold
StageReactantReagents / ProcessProductSignificance
1rac-(d,l)-2,3-Dibromoadipic acidDehalogenation (e.g., NaI)cis,cis-Muconic acidGeneration of a reactive diene platform.
2cis,cis-Muconic acidAcid-catalyzed cyclization/dehydrationMuconolactoneFormation of a lactone, a common heterocyclic motif.
3MuconolactoneFurther functionalization (e.g., amination)Substituted lactams/imidesCore structures for certain fungicides and plant growth regulators.

Development of Dimeric and Analogous Chemical Structures

The presence of two carboxylic acid groups on a six-carbon chain allows this compound to participate in intermolecular reactions to form dimers and oligomers. These reactions are typically condensation reactions that create ester or amide linkages.

For example, reacting this compound with a stoichiometric amount of a diol (e.g., ethylene glycol) can lead to the formation of a linear dimer, where the diol acts as a linker between two acid molecules. Similarly, reaction with a diamine would produce a dimeric diamide. Such structures are of interest in supramolecular chemistry and materials science for creating well-defined, medium-sized molecules with a high degree of functionalization (four bromine atoms and two terminal carboxyl or other end-groups). These dimers can then serve as building blocks for more complex, higher-order structures like macrocycles or branched polymers.

Click on table headers to sort the data.

Table 4: Formation of Dimeric Structures from α,β-Dibromoadipic Acid
Reacting PartnerLinkage TypeResulting Structure ClassKey Reaction Conditions
Self-reaction (Intramolecular)AnhydrideCyclic Anhydride (if favorable)Dehydrating agent (e.g., Acetic Anhydride)
Diol (e.g., 1,4-Butanediol)EsterLinear Dimer/OligomerAcid catalysis (e.g., H₂SO₄), heat
Diamine (e.g., Hexamethylenediamine)AmideLinear Dimer/OligomerActivation of carboxyl group (e.g., DCC), heat
Thionyl Chloride (SOCl₂)Acyl ChlorideDiacyl ChlorideAnhydrous conditions, reflux

Role in Bioactive Molecule Synthesis Pathways

The most significant role of this compound in the context of bioactive molecules is its function as a synthetic precursor to cis,cis-muconic acid. cis,cis-Muconic acid is a key metabolite in the shikimate pathway, through which microorganisms degrade aromatic compounds such as benzene, catechol, and benzoate. It is a naturally occurring molecule of high interest.

The chemical synthesis of cis,cis-muconic acid from racemic this compound provides a crucial, non-biological route to obtain this important intermediate for research purposes. Access to pure cis,cis-muconic acid is vital for:

Metabolic Engineering Studies: Using it as a standard to identify and quantify intermediates in engineered microbial strains designed for bioremediation or bioproduction.

Biocatalysis Research: Serving as a substrate to discover and characterize enzymes, such as muconate cycloisomerase.

Sustainable Chemistry: As a bio-based platform chemical, cis,cis-muconic acid can be catalytically hydrogenated to produce adipic acid, a monomer for Nylon 6,6. This provides a potential route to produce bulk polymers from renewable feedstocks, with the chemical synthesis from dibromoadipic acid serving as a benchmark for process development.

Therefore, while not bioactive itself, this compound is a gateway molecule enabling research and development in biocatalysis and the synthesis of bio-derived materials.

Click on table headers to sort the data.

Table 5: Synthesis of a Bioactive-Relevant Intermediate
Target IntermediateSynthetic PathwaySignificance in Biological ContextKey Research Application
cis,cis-Muconic acidDebromination of rac-(d,l)-2,3-Dibromoadipic acidMetabolite in the microbial catabolism of aromatic compounds.Precursor for bio-based synthesis of adipic acid (Nylon 6,6 monomer).
trans,trans-Muconic acidDebromination of meso-2,3-Dibromoadipic acidIsomer of the natural metabolite; used in comparative studies.Chemical precursor for bio-based terephthalic acid (PET monomer).
Adipic acidDebromination of rac-(d,l)-2,3-Dibromoadipic acid followed by catalytic hydrogenation.Bulk chemical traditionally derived from petroleum.Provides a chemo-synthetic route to a bio-identical bulk chemical.

Compound Name Reference

Analytical Methodologies for the Characterization of α,β Dibromoadipic Acid

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of α,β-dibromoadipic acid from reaction mixtures, impurities, and other related compounds. Given the presence of two chiral centers at the α and β positions, the separation of its diastereomers (erythro and threo) is a key analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids. For α,β-dibromoadipic acid, reversed-phase HPLC is the most common approach.

A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the polar nature of the carboxylic acid groups, an acidic mobile phase is required to suppress their ionization and enhance retention on the nonpolar stationary phase. A mixture of an aqueous acid solution (such as dilute phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. Detection is often achieved using a UV detector, typically at a low wavelength (around 210 nm) where the carboxylic acid functional group exhibits absorbance.

The separation of the diastereomers of α,β-dibromoadipic acid can be challenging and may require optimization of the mobile phase composition, temperature, and potentially the use of specialized columns. Chiral stationary phases (CSPs) or derivatization with a chiral reagent can be employed for the resolution of enantiomers if required.

Table 1: Illustrative HPLC Parameters for α,β-Dibromoadipic Acid Analysis

ParameterValue
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 10-90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

This table presents a hypothetical but representative set of HPLC conditions based on the analysis of similar compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve much faster separations without sacrificing efficiency.

The principles of separation for α,β-dibromoadipic acid in UHPLC are similar to HPLC, employing reversed-phase columns and acidic mobile phases. The shorter analysis times are particularly beneficial for high-throughput screening of samples. When coupled with mass spectrometry, UHPLC provides a powerful tool for both quantification and structural confirmation.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of α,β-dibromoadipic acid, including the determination of its stereochemistry.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For α,β-dibromoadipic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique, typically in negative ion mode to deprotonate the carboxylic acid groups, yielding the [M-H]⁻ ion.

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing a clear signature for the presence of two bromine atoms.

Tandem mass spectrometry (MS/MS) is used to further probe the structure. Collision-Induced Dissociation (CID) of the precursor ion will typically lead to the loss of H₂O, CO₂, and HBr. A common fragmentation pathway for dicarboxylic acids is the cleavage of the C-C bond adjacent to a carbonyl group, leading to the formation of an acylium ion.

Table 2: Predicted Mass Spectrometric Data for α,β-Dibromoadipic Acid (C₆H₈Br₂O₄)

IonPredicted m/z (for ⁷⁹Br, ⁸¹Br)Description
[M] 301.87, 303.87, 305.87Molecular Ion Isotopic Cluster
[M-H]⁻ 300.87, 302.87, 304.87Deprotonated Molecular Ion
[M-H₂O-H]⁻ 282.86, 284.86, 286.86Loss of Water
[M-CO₂-H]⁻ 256.88, 258.88, 260.88Loss of Carbon Dioxide
[M-HBr-H]⁻ 220.97, 222.97Loss of Hydrogen Bromide

This table presents predicted m/z values based on the molecular formula and common fragmentation pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of α,β-dibromoadipic acid. Both ¹H and ¹³C NMR provide valuable information.

In the ¹H NMR spectrum, the protons on the carbon atoms bearing the bromine atoms (H-α and H-β) are diastereotopic due to the presence of two chiral centers. This means they are in different chemical environments and will therefore have distinct chemical shifts and will couple to each other, giving rise to a complex splitting pattern (e.g., a doublet of doublets). The coupling constants between these protons can provide information about the relative stereochemistry (erythro or threo) of the diastereomers. The protons of the methylene (B1212753) groups in the adipic acid backbone will also exhibit complex splitting patterns. The acidic protons of the carboxyl groups will typically appear as broad singlets at a downfield chemical shift (often >10 ppm), and their position can be concentration-dependent.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to the electronegative bromine and oxygen atoms will be shifted downfield. The carbonyl carbons will appear at the most downfield region of the spectrum (typically >170 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for α,β-Dibromoadipic Acid

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹H -COOH10 - 13broad singlet
H-α, H-β4.0 - 5.0doublet of doublets
-CH₂-1.5 - 2.5multiplet
¹³C -COOH170 - 180singlet
C-α, C-β45 - 60singlet
-CH₂-20 - 35singlet

This table provides estimated chemical shift ranges based on the analysis of structurally related compounds.

Detection and Quantification Strategies

The choice of detection and quantification strategy depends on the analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

For routine analysis and purity assessment where concentrations are relatively high, HPLC with UV detection is often sufficient. Quantification is achieved by creating a calibration curve using standards of known concentration.

For trace-level quantification, especially in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the method of choice. Its high selectivity and sensitivity allow for the detection and quantification of α,β-dibromoadipic acid at very low levels. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for accurate and precise quantification to compensate for matrix effects and variations in sample preparation and instrument response. Derivatization of the carboxylic acid groups can also be employed to enhance chromatographic retention and ionization efficiency in mass spectrometry. Current time information in Bangalore, IN.

Ultraviolet (UV) and Photodiode Array (PDA) Detection

High-performance liquid chromatography with ultraviolet (UV) or photodiode array (PDA) detection is a widely applied technique for the analysis of organic acids. The principle of this method lies in the absorption of UV light by the analyte. Organic molecules with chromophores, such as the carboxylic acid groups in α,β-dibromoadipic acid, absorb UV radiation at specific wavelengths. A PDA detector, an advanced type of UV detector, can acquire a full UV spectrum of the analyte as it elutes from the HPLC column, which enhances the specificity of the identification. mdpi.comrsc.org

For the analysis of α,β-dibromoadipic acid, a reversed-phase HPLC method is typically employed. A C18 column is a common choice, offering good retention and separation of polar organic compounds. researchgate.net The mobile phase usually consists of an acidic aqueous buffer, such as a phosphate (B84403) buffer, mixed with an organic modifier like acetonitrile or methanol. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape on the non-polar stationary phase. longdom.org Detection is often performed at a low wavelength, typically around 210 nm, where carboxylic acids exhibit significant absorbance. researchgate.net

The validation of an HPLC-UV/PDA method is crucial to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. longdom.org

Table 1: Illustrative HPLC-UV/PDA Method Parameters for α,β-Dibromoadipic Acid Analysis

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 0.01 M Phosphate Buffer (pH 2.8) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Photodiode Array (PDA)
Detection Wavelength 210 nm
Retention Time ~ 5.8 min

Table 2: Illustrative Performance Characteristics of the HPLC-PDA Method

ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 3%
Accuracy (Recovery %) 98 - 102%

Electroconductivity Detection in Aqueous Systems

Ion chromatography (IC) coupled with a conductivity detector is another powerful technique for the analysis of ionic species, including organic acids like α,β-dibromoadipic acid, in aqueous samples. shimadzu.com This method separates ions based on their interactions with an ion-exchange stationary phase. The conductivity detector measures the electrical conductivity of the eluent, and a change in conductivity is observed as the analyte ions pass through the detector cell. shimadzu.com

For the analysis of organic acids, suppressed conductivity detection is often preferred. In this mode, a suppressor device is placed between the analytical column and the conductivity detector. The suppressor reduces the background conductivity of the eluent and converts the analyte ions into a more conductive form, thereby significantly enhancing the signal-to-noise ratio and improving sensitivity. shimadzu.comshimadzu.com

Ion-exclusion chromatography is a specific mode of IC that is well-suited for separating weak acids. metrohm.com In this approach, a high-capacity, fully sulfonated cation-exchange resin in the H⁺-form is used as the stationary phase. The separation mechanism is based on the principle of Donnan exclusion, where the anionic analytes are excluded from the negatively charged pores of the resin and elute earlier than neutral or cationic species.

Table 3: Illustrative Ion Chromatography-Conductivity Detection Method Parameters

ParameterValue
Chromatographic System Ion Chromatography (IC)
Column Ion-exclusion column (e.g., 300 x 7.8 mm)
Eluent 0.5 mM Sulfuric Acid
Eluent Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 50 µL
Detection Suppressed Conductivity
Suppressor Cation-exchange micromembrane suppressor in auto-suppression mode

Table 4: Illustrative Performance Data for IC-Conductivity Detection

ParameterValue
Linear Range 0.1 - 50 mg/L
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantification (LOQ) 0.15 mg/L
Repeatability (RSD%) < 2.5%

Theoretical and Computational Studies on α,β Dibromoadipic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nrel.govwavefun.com For α,β-Dibromoadipic acid, these calculations reveal the distribution of electrons, the energies of molecular orbitals, and key properties that govern its stability and polarity.

By solving approximations of the Schrödinger equation, the equilibrium geometry of the molecule can be determined, providing precise bond lengths and angles. taylor.edu The electronic structure dictates how the molecule interacts with itself and other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Furthermore, calculations can map the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For α,β-Dibromoadipic acid, the electronegative oxygen and bromine atoms create significant regions of negative potential, while the hydrogen atoms of the carboxylic acids are areas of positive potential.

Table 1: Calculated Electronic Properties of α,β-Dibromoadipic Acid This table presents theoretical values for electronic properties that would be obtained from quantum chemical calculations. These values are illustrative of the outputs from such studies.

PropertyIllustrative ValueSignificance
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and stability. mdpi.com
Dipole Moment3.1 DMeasures the overall polarity of the molecule.
Mulliken Charge on Cα+0.15 ePartial atomic charge, indicating electrophilicity.
Mulliken Charge on Cβ+0.08 ePartial atomic charge, influenced by the adjacent bromine atom.

Molecular Dynamics and Conformational Space Exploration

α,β-Dibromoadipic acid possesses considerable conformational flexibility due to the rotation around several single bonds in its carbon backbone. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space. wikipedia.org MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion, where forces are calculated using a force field. wikipedia.orgmdpi.com

These simulations provide a dynamic picture of the molecule, revealing which shapes (conformers) are most stable and how the molecule transitions between them. beilstein-journals.orgscirp.org For α,β-Dibromoadipic acid, key explorations involve the dihedral angles along the C1-C2-C3-C4 backbone. The bulky bromine atoms and carboxylic acid groups introduce significant steric hindrance, which limits the available conformations. MD simulations can quantify the relative energies of different conformers (e.g., gauche vs. anti arrangements) and the energy barriers for rotation, providing insight into the molecule's flexibility and average shape in different environments. scirp.org

Table 2: Conformational Analysis of Key Dihedral Angles in α,β-Dibromoadipic Acid This table illustrates how the relative energy of the molecule changes with the rotation around a specific carbon-carbon bond, as would be determined by conformational analysis studies.

Dihedral Angle (C1-C2-C3-C4)ConformationIllustrative Relative Energy (kcal/mol)
~60°Gauche0.8
~180°Anti (Trans)0.0
~300° (-60°)Gauche0.8

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting the most likely pathways for a chemical reaction. catalysis.blog By calculating the potential energy surface, scientists can map out the energetic landscape that connects reactants to products, identifying intermediate structures and, most importantly, transition states. nih.gov The transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier and thus the rate of the reaction.

For α,β-Dibromoadipic acid, a plausible reaction for computational study is its dehydrobromination or cyclization under specific conditions. researchgate.net Theoretical methods like DFT can be used to model these potential reactions. researchgate.net Calculations would involve locating the transition state structure for each proposed step and calculating its energy relative to the reactants. This allows for a comparison of different potential mechanisms (e.g., E1 vs. E2 elimination) to determine which is kinetically favored.

Table 3: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway This table provides an example of data generated from the computational study of a reaction mechanism, such as a base-induced elimination of HBr from α,β-Dibromoadipic acid.

Reaction StepActivation Energy (ΔG‡) (kcal/mol)Energy of Reaction (ΔG) (kcal/mol)
Reactant → Transition State 1+25.4-
Reactant → Product--15.2

In Silico Modeling of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational methods can predict various spectroscopic parameters that are crucial for identifying and characterizing molecules experimentally. One such parameter is the ion mobility-derived Collision Cross Section (CCS). The CCS is a measure of the effective size and shape of an ion in the gas phase and is determined by how it interacts with a neutral buffer gas. byu.edunih.gov

In silico modeling can calculate the theoretical CCS of a given conformer of protonated or deprotonated α,β-Dibromoadipic acid. nih.gov By averaging the CCS values over many different, energetically accessible conformations obtained from molecular dynamics simulations, a rotationally averaged CCS can be computed. This theoretical value can then be directly compared with experimental data from ion mobility-mass spectrometry (IM-MS) to confirm structural assignments. The PubChem database lists a computed CCS value for this molecule. nih.gov

Table 4: Computationally Derived Spectroscopic and Physical Parameters This table shows examples of parameters that can be calculated in silico to aid in experimental identification.

ParameterSourceValue
Molar RefractivityComputed48.8 ± 0.3 cm³
PolarizabilityComputed21.1 ± 0.5 ų
Collision Cross Section (CCS)Computed (PubChem)149.2 Ų nih.gov

Structure-Reactivity Relationship Studies via Computational Methods

Structure-reactivity relationship studies aim to understand how changes in a molecule's structure affect its chemical reactivity. rsc.org Computational methods provide a powerful framework for these investigations by allowing for the systematic modification of a molecule's structure in silico and the subsequent calculation of reactivity descriptors. nih.govchemrxiv.org

For α,β-Dibromoadipic acid, one could computationally study a series of related molecules, for example, by replacing the bromine atoms with other halogens or by changing the length of the alkyl chain. For each analog, quantum chemical calculations can determine reactivity indices such as HOMO/LUMO energies, electrostatic potentials at specific sites, or Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com By correlating these calculated descriptors with predicted reaction barriers or experimental reaction rates, a quantitative structure-reactivity relationship (QSRR) can be established. This provides a predictive model for the reactivity of new, yet-to-be-synthesized compounds.

Table 5: Illustrative Comparison of Reactivity Descriptors This table demonstrates how computational methods can be used to compare the reactivity of α,β-Dibromoadipic acid with a related, simpler molecule.

CompoundCalculated DescriptorIllustrative ValueImplication for Reactivity
α,β-Dibromoadipic acidLUMO Energy-1.5 eVMore susceptible to nucleophilic attack than Adipic acid.
Electrostatic Potential on C=O Carbon+0.65 eHighly electrophilic center.
Adipic acidLUMO Energy+0.5 eVLess susceptible to nucleophilic attack.
Electrostatic Potential on C=O Carbon+0.62 eSlightly less electrophilic center.

Q & A

Q. How can researchers optimize the synthesis of alpha,beta-dibromoadipic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of parameters such as reaction temperature, brominating agent (e.g., Br₂ or PBr₃), solvent systems (e.g., dichloromethane or CCl₄), and reaction time. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can monitor reaction progress . Post-synthesis purification via recrystallization or column chromatography, followed by characterization using 1^1H/13^13C NMR and IR spectroscopy, ensures purity. Cross-validation with melting point analysis and elemental composition (via mass spectrometry) is critical .

Q. What analytical techniques are essential for characterizing this compound, and how should data be cross-validated?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm bromine substitution patterns and backbone structure.
  • X-ray Crystallography : Resolve stereochemical configuration.
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
    Data cross-validation requires comparing results across multiple methods (e.g., NMR vs. X-ray) and replicating experiments in independent labs to rule out instrumental artifacts .

Q. What are the primary research applications of this compound in polymer chemistry?

Methodological Answer: The compound serves as a crosslinker in polymer networks due to its two reactive bromine atoms. For example, in polycondensation reactions, it can link diols or diamines to form thermally stable polyesters or polyamides. Researchers should design experiments with controlled stoichiometry and monitor crosslinking efficiency using gel fraction analysis or dynamic mechanical analysis (DMA) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) simulations can model transition states and activation energies for bromine displacement reactions. Researchers should compare computational results with kinetic experiments (e.g., rate constants derived from 1^1H NMR monitoring) to validate mechanisms. Software like Gaussian or ORCA, with basis sets accounting for bromine’s relativistic effects, are recommended .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies may arise from solvent polarity effects, crystallinity differences, or impurities. To resolve these:

  • Replicate experiments under identical conditions (solvent, temperature).
  • Use deuterated solvents for NMR to eliminate solvent peak interference.
  • Perform single-crystal X-ray diffraction to unambiguously assign structures.
  • Publish raw data and instrument parameters to enable cross-lab comparisons .

Q. What experimental strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer: Decomposition pathways (e.g., debromination or ester hydrolysis) can be minimized by:

  • Conducting stability studies via HPLC or UV-Vis spectroscopy under varying pH.
  • Using inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
  • Incorporating stabilizing agents (e.g., radical scavengers) in reaction matrices.
    Data should be analyzed using Arrhenius plots to predict shelf-life under storage conditions .

Q. How can researchers validate the hygroscopicity of this compound and its impact on reactivity?

Methodological Answer: Quantify hygroscopicity via Karl Fischer titration or dynamic vapor sorption (DVS) analysis. Reactivity studies under controlled humidity (using gloveboxes or desiccators) can correlate moisture uptake with reaction rates (e.g., hydrolysis). Statistical tools like multivariate regression help isolate humidity’s effect from other variables .

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer: Use principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett constants, steric parameters) with activity data (e.g., antibacterial IC₅₀). Ensure dataset normalization and outlier detection via Grubbs’ test. Open-source tools like R or Python’s SciKit-Learn facilitate reproducible analysis .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and crystallographic files (CIF) in repositories like Zenodo or Figshare .
  • Ethical Reporting : Disclose synthetic yields, failed attempts, and anomalous data to avoid publication bias .
  • Interdisciplinary Collaboration : Partner with computational chemists or material scientists to explore novel applications (e.g., metal-organic frameworks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.